molecular formula C16H18N2O3S B4135689 N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide

N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide

Cat. No. B4135689
M. Wt: 318.4 g/mol
InChI Key: YDFSPOAAHIAUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to bind to specific proteins and enzymes, making it a valuable tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide is based on its ability to bind to specific proteins and enzymes. This compound contains a carbonyl group that can form hydrogen bonds with amino acid residues in proteins. Additionally, the thioamide group in N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide can form covalent bonds with cysteine residues in proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide are dependent on the specific proteins and enzymes that it binds to. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Additionally, N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide in lab experiments is its ability to selectively bind to specific proteins and enzymes. This allows researchers to study the functions and interactions of these proteins in more detail. However, one of the main limitations of using this compound is its potential toxicity. N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide has been shown to be toxic to some cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide. One potential direction is to study its potential applications in the treatment of oxidative stress-related diseases. Additionally, further research is needed to better understand the specific proteins and enzymes that N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide binds to and their functions within biological systems. Finally, there is a need for more research on the potential toxicity of this compound and its effects on different cell types.

Scientific Research Applications

N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide has been used in various scientific research applications. One of the most significant applications of this compound is in the field of proteomics. Proteomics is the study of proteins and their interactions within biological systems. N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}hexanamide can be used to selectively bind to specific proteins and enzymes, allowing researchers to study their functions and interactions.

properties

IUPAC Name

N-[(2-oxochromen-6-yl)carbamothioyl]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-2-3-4-5-14(19)18-16(22)17-12-7-8-13-11(10-12)6-9-15(20)21-13/h6-10H,2-5H2,1H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFSPOAAHIAUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC(=S)NC1=CC2=C(C=C1)OC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794245
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.